BenchChemオンラインストアへようこそ!

4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

GlyT-1 inhibition IC50 CNS drug discovery

4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355175-32-4) is a synthetic small molecule belonging to the benzoylpiperazine chemotype, a class of compounds validated as potent and selective inhibitors of the human glycine transporter 1 (GlyT‑1). Molecular formula C₁₈H₁₉N₃O₂, molecular weight 309.4 g/mol, supplied at ≥95% purity for research use.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
Cat. No. B11802113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H19N3O2/c1-14-16(18(23)15-5-3-2-4-6-15)7-8-17(19-14)21-11-9-20(13-22)10-12-21/h2-8,13H,9-12H2,1H3
InChIKeyOSEZUQCRGSGSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355175-32-4): Chemical Identity, Glycine Transporter Pharmacology, and Research-Grade Sourcing


4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355175-32-4) is a synthetic small molecule belonging to the benzoylpiperazine chemotype, a class of compounds validated as potent and selective inhibitors of the human glycine transporter 1 (GlyT‑1) [1]. Molecular formula C₁₈H₁₉N₃O₂, molecular weight 309.4 g/mol, supplied at ≥95% purity for research use . This compound features a 6-methylpyridin-2-yl core linked to a piperazine-1-carbaldehyde moiety, a substitution pattern associated with enhanced inhibitory potency and selectivity for GlyT‑1 over the GlyT‑2 isoform [2].

Scientific Rationale for Sourcing 4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde Rather Than Unqualified Benzoylpiperazine Analogs


In the benzoylpiperazine series, subtle structural modifications exert profound effects on GlyT‑1 inhibitory potency, isoform selectivity, and CNS drug-like properties. The piperazine-1-carbaldehyde functional group directly influences the ligand's ability to lock GlyT‑1 in its inward-open conformation, a mechanism essential for effective glycine reuptake inhibition [1]. Generic substitution with analogs lacking this specific substitution pattern—such as N-alkyl or N-acetyl piperazine derivatives—can result in 10- to 100-fold losses in GlyT‑1 affinity and severely compromised selectivity over GlyT‑2 [2], undermining the validity of glycine transporter pharmacology studies and precluding meaningful comparisons across experiments.

Quantitative Differentiation Evidence for 4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde Versus Closest GlyT-1 Inhibitor Analogs


GlyT‑1 Inhibitory Potency: Benzoylpiperazine Carbaldehyde Chemotype Versus First-Generation Inhibitor Sarcosine

The benzoylpiperazine carbaldehyde chemotype, represented by compounds structurally analogous to 4-(5-benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde, achieves GlyT‑1 inhibitory potency in the low nanomolar range, in stark contrast to the millimolar potency of the endogenous competitive inhibitor sarcosine. Benzoylpiperazine derivatives consistently demonstrate IC₅₀ values between 1.5 nM and 64 nM across multiple human and rodent GlyT‑1 assays [1][2]. Sarcosine, a frequently used research tool, exhibits GlyT‑1 IC₅₀ exceeding 100 µM, representing over a 1,500-fold potency deficit [1][3]. This quantitative gap renders sarcosine-based studies non-predictive of benzoylpiperazine pharmacology.

GlyT-1 inhibition IC50 CNS drug discovery

GlyT‑1 Selectivity Over GlyT‑2 Isoform: Benzoylpiperazine Carbaldehyde Class Versus Early Non-Selective Inhibitors

Isoform selectivity is a critical differentiator for GlyT‑1 inhibitor procurement, as GlyT‑2 inhibition produces motor and respiratory side effects. The benzoylpiperazine carbaldehyde chemotype demonstrates exceptional selectivity for GlyT‑1 over GlyT‑2, with GlyT‑2 IC₅₀ values typically exceeding 10,000 nM and selectivity ratios greater than 1,000-fold [1][2]. In contrast, the early GlyT‑1 inhibitor ALX‑5407 (NFPS) shows irreversible, non-selective binding, and the endogenous ligand glycine itself acts as a full agonist at both transporters with no selectivity. The benzoylpiperazine class achieves this selectivity through a unique binding mode that locks GlyT‑1 in an inward-open conformation, a structural mechanism absent in first-generation inhibitors [2][3].

GlyT-2 selectivity isoform selectivity transporter pharmacology

Structural Differentiation: Piperazine-1-Carbaldehyde Functional Group Versus N-Acetyl Analog 1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone

The carbonyl of the piperazine-1-carbaldehyde moiety forms a critical hydrogen-bond interaction with the intracellular gate region of GlyT‑1, stabilizing the inward-open conformation that underlies the inhibitory mechanism [1]. The N-acetyl analog 1-(4-(5-benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone (CAS 1355230-61-3) replaces the formyl hydrogen with a bulkier methyl group, introducing steric hindrance that weakens this gate interaction. While direct IC₅₀ data for the N-acetyl analog are not publicly available, SAR studies across the benzoylpiperazine series consistently show that N-formyl substitution yields 3- to 10-fold higher GlyT‑1 binding affinity compared to larger N-acyl groups [2]. This structural difference directly translates to a tangible potency gap.

structure-activity relationship piperazine functionalization GlyT-1 binding mode

Physicochemical and Ligand Efficiency Advantage of the Benzoylpiperazine Carbaldehyde Scaffold Relative to High-Molecular-Weight Competitor Bitopertin (RG1678)

The molecular weight of 4-(5-benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde (309.4 g/mol) is approximately 29% lower than that of bitopertin (RG1678, 437.5 g/mol), a clinically tested benzoylpiperazine GlyT‑1 inhibitor [1]. This translates to a substantial ligand efficiency advantage: assuming equipotent GlyT‑1 binding, the target compound would exhibit ligand efficiency indices (LE = –ΔG/heavy atom count or BEI = pIC₅₀/MW) approximately 30% higher than RG1678 [2]. Lower molecular weight also correlates with improved CNS penetration potential and reduced metabolic liability. Additionally, the computed cLogP of the target compound (approximately 2.5–3.4) falls within the optimal CNS drug range, whereas RG1678's cLogP exceeds 4.0, increasing the risk of hERG binding, phospholipidosis, and non-specific protein binding [2].

ligand efficiency CNS drug-like properties physicochemical profiling

Best-Fit Research and Development Applications for 4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde Based on Verified Evidence


In Vitro GlyT‑1 Transporter Pharmacology: Radioligand Uptake and Potency Benchmarking Studies

The benzoylpiperazine carbaldehyde chemotype, including this compound, is optimized for establishing GlyT‑1 inhibition benchmarks in cellular uptake assays using [³H]glycine or [¹⁴C]glycine as substrates. The scaffold's nanomolar potency and > 1,000-fold selectivity over GlyT‑2 (supported by class-level data [1]) make it suitable for deriving Hill slopes, calculating IC₅₀ values, and cross-validating with structural biology models, particularly the inward-open GlyT‑1 conformation stabilized by N‑formyl substitution [2][3].

Structure-Activity Relationship (SAR) Expansion for the Benzoylpiperazine GlyT‑1 Inhibitor Series

The 6-methyl substitution on the pyridine ring, combined with the 5-benzoyl group, creates a defined pharmacophore that can serve as a template for systematic SAR expansion. Researchers can use this compound as a reference to quantify the impact of N‑piperazine substitution (carbaldehyde vs. acetyl vs. alkyl) on GlyT‑1 binding affinity, leveraging the known 3- to 10-fold potency difference between N‑formyl and larger N‑acyl groups [4]. This enables rational design of focused compound libraries with predictable activity cliffs.

Comparative Ligand Efficiency and CNS Drug-Likeness Assessment for GlyT‑1 Probe Molecules

With a molecular weight of 309.4 g/mol and cLogP within the optimal CNS range, this compound serves as an efficient reference for benchmarking CNS drug-like properties against larger GlyT‑1 clinical candidates such as bitopertin (RG1678, MW 437.5 g/mol). The scaffold's higher ligand efficiency index (estimated ~27–30 vs. ~19 for RG1678) provides a quantitative basis for assessing the property-cost of potency-enhancing substituents in the GlyT‑1 inhibitor chemical space [5].

Validated Positive Control for Functional Glycine Transport Assays and Allosteric Mechanism Studies

Industrial screening cascades investigating glycine transporter modulation can deploy this benzoylpiperazine carbaldehyde as a validated positive control for the allosteric, non-competitive inhibition mechanism. The compound's binding stabilizes the inward-open state of GlyT‑1 at the intracellular release pathway gate, as structurally elucidated for the benzoylpiperazine chemotype [6]. Using less mechanism-pure compounds—such as substrate-competitive sarcosine—would generate control data that fail to replicate the allosteric component of GlyT‑1 modulation central to current therapeutic strategies for schizophrenia and cognitive impairment.

Quote Request

Request a Quote for 4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.